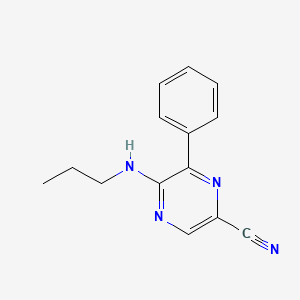
6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile is a compound of interest in various scientific fields due to its unique chemical structure and properties It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a phenyl group, a propylamino group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile typically involves the preparation of 2,3-pyrazinedicarbonitrile derivatives. The process begins with the hydrolysis of 5-phenyl-2,3-pyrazinedicarbonitrile, followed by chromatographic separation to obtain 3-carbamoyl-5-phenyl-2-pyrazinecarboxylic acid and 3-carbamoyl-6-phenyl-2-pyrazinecarboxylic acid. These intermediates are then subjected to decarboxylation and further chemical modifications to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The phenyl and propylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyrazine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile has been explored for its herbicidal activity, showing potency against barnyard grass and broadleaf weeds . Additionally, its derivatives have been studied for potential fungicidal and other biological activities. The compound’s unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets in plants, leading to the inhibition of essential biological processes. The presence of the phenyl and propylamino groups enhances its hydrophobic and steric properties, contributing to its herbicidal activity .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-pyrazinecarbonitrile: Lacks the propylamino group, resulting in different biological activity.
6-Phenyl-2-pyrazinecarbonitrile: Similar structure but without the propylamino group, leading to variations in activity.
Uniqueness
6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile is unique due to the presence of both the phenyl and propylamino groups, which significantly enhance its biological activity compared to similar compounds .
Properties
CAS No. |
82825-73-8 |
|---|---|
Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
6-phenyl-5-(propylamino)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C14H14N4/c1-2-8-16-14-13(11-6-4-3-5-7-11)18-12(9-15)10-17-14/h3-7,10H,2,8H2,1H3,(H,16,17) |
InChI Key |
CMEPVQAXHRZMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(N=C1C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















